![molecular formula C12H18N4O7 B12291919 methyl (2R,3R,4R)-4-azido-3-acetamido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12291919.png)

methyl (2R,3R,4R)-4-azido-3-acetamido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

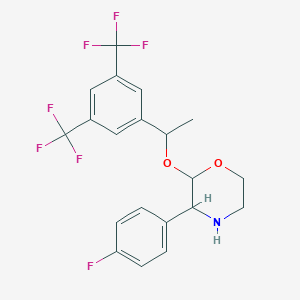

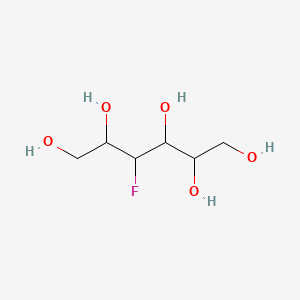

La Azida de Metil Ester de Zanamivir es un compuesto químico con la fórmula molecular C12H18N4O7 y un peso molecular de 330.29 g/mol . Es un intermedio utilizado en la preparación de derivados de Zanamivir, que actúan como inhibidores de la neuraminidasa . Los inhibidores de la neuraminidasa son cruciales en el tratamiento de la influenza ya que previenen la liberación de nuevas partículas virales de las células infectadas, limitando así la propagación del virus .

Métodos De Preparación

La síntesis de la Azida de Metil Ester de Zanamivir implica varios pasosLas condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar la formación del grupo funcional azida . Los métodos de producción industrial pueden variar, pero generalmente siguen principios similares, asegurando una alta pureza y rendimiento a través de condiciones de reacción optimizadas y técnicas de purificación .

Análisis De Reacciones Químicas

La Azida de Metil Ester de Zanamivir sufre varias reacciones químicas, que incluyen:

Oxidación: El grupo azida se puede oxidar para formar compuestos nitro en condiciones específicas.

Los reactivos comunes utilizados en estas reacciones incluyen la trifenilfosfina para la reducción y varios agentes oxidantes para la oxidación. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

La Azida de Metil Ester de Zanamivir tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El principal mecanismo de acción de los derivados de la Azida de Metil Ester de Zanamivir, como el Zanamivir, implica la inhibición de la enzima neuraminidasa en la superficie del virus de la influenza . Al unirse al sitio activo de la neuraminidasa, estos compuestos previenen la liberación de nuevas partículas virales de las células infectadas, limitando así la propagación del virus . Esta inhibición interrumpe el ciclo de vida viral y ayuda a controlar la infección.

Comparación Con Compuestos Similares

La Azida de Metil Ester de Zanamivir se puede comparar con otros inhibidores de la neuraminidasa, como:

Oseltamivir: Otro inhibidor de la neuraminidasa con una estructura química diferente pero una actividad antiviral similar.

Peramivir: Un inhibidor de la neuraminidasa con una estructura única que permite la administración intravenosa.

Laninamivir: Un inhibidor de la neuraminidasa de acción prolongada con modificaciones que mejoran su afinidad de unión.

La Azida de Metil Ester de Zanamivir es única debido a su grupo funcional azida específico, que permite diversas modificaciones químicas y la síntesis de varios derivados con una actividad antiviral potencialmente mejorada .

Propiedades

Fórmula molecular |

C12H18N4O7 |

|---|---|

Peso molecular |

330.29 g/mol |

Nombre IUPAC |

methyl 3-acetamido-4-azido-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate |

InChI |

InChI=1S/C12H18N4O7/c1-5(18)14-9-6(15-16-13)3-8(12(21)22-2)23-11(9)10(20)7(19)4-17/h3,6-7,9-11,17,19-20H,4H2,1-2H3,(H,14,18) |

Clave InChI |

MMLUEZXBKJUPII-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)OC)N=[N+]=[N-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(13-Methyl-3-phenylmethoxy-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12291873.png)

![2-{[(2-Bromo-1,3-thiazol-5-yl)sulfanyl]methyl}-5-tert-butyl-1,3-oxazole](/img/structure/B12291880.png)

![2-[[2-[2-[(4-Carbamimidoylanilino)methyl]-1-methylbenzimidazol-5-yl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]amino]acetic acid;methane](/img/structure/B12291897.png)

![[2-Acetyloxy-2-(3,4-diacetyloxy-5-octoxyoxolan-2-yl)ethyl] acetate](/img/structure/B12291908.png)

![[6,7-diacetyloxy-2-[[6-acetyloxy-7-[[6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B12291910.png)

![(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[(6-methyl-5-oxothiomorpholine-3-carbonyl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12291911.png)